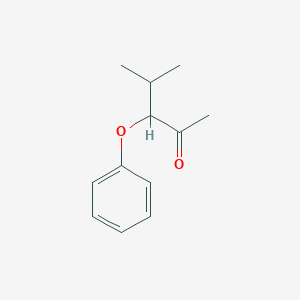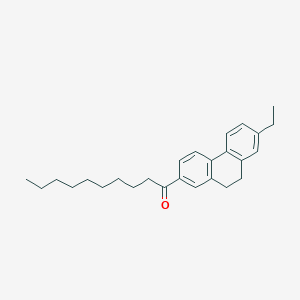
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a phenanthrene core, which is a polycyclic aromatic hydrocarbon, substituted with an ethyl group and a decanone chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9,10-dihydrophenanthrene, which can be obtained through the hydrogenation of phenanthrene.
Ethylation: The 9,10-dihydrophenanthrene is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Acylation: The ethylated product is further reacted with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the decanone chain.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and dyes, due to its unique aromatic structure.
作用機序
The mechanism of action of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways by forming reactive intermediates.
類似化合物との比較
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one can be compared with other phenanthrene derivatives, such as:
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one: Similar in structure but with a shorter alkyl chain.
9,10-Dihydrophenanthrene: Lacks the ethyl and decanone substituents, making it less complex.
Phenanthrene: The parent compound without any substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
特性
CAS番号 |
61314-05-4 |
|---|---|
分子式 |
C26H34O |
分子量 |
362.5 g/mol |
IUPAC名 |
1-(7-ethyl-9,10-dihydrophenanthren-2-yl)decan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-26(27)23-15-17-25-22(19-23)14-13-21-18-20(4-2)12-16-24(21)25/h12,15-19H,3-11,13-14H2,1-2H3 |
InChIキー |
IOFGEWKRHQGAQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


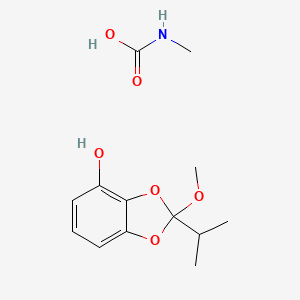
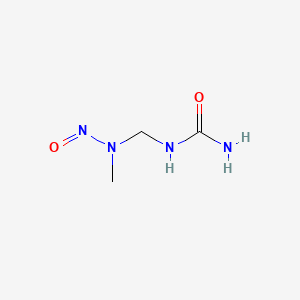
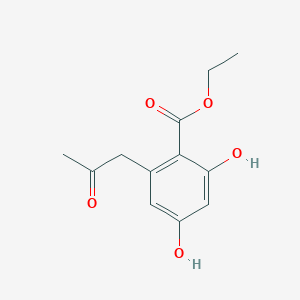
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
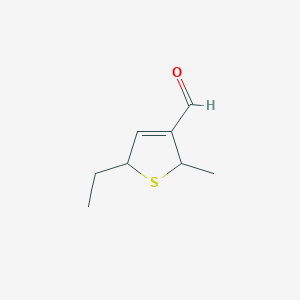
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
